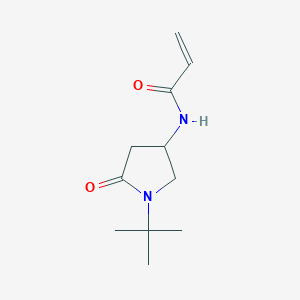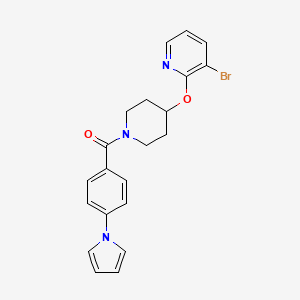![molecular formula C8H12O2 B2410713 (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one CAS No. 2411183-79-2](/img/structure/B2410713.png)
(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one” is a chemical compound. It is a main component of the molecular structure of Mirogabalin besilate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . Another approach involves the use of bicyclo[3.2.0]hept-2-en-6-ones in the synthesis of Grandisol .Molecular Structure Analysis
The molecular structure of similar compounds like “(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one” has been studied .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the core of 3-azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-6-one” have been studied. It has a molecular weight of 111.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen
Neuropathic Pain Treatment
(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one: serves as a valuable intermediate in the synthesis of γ-amino tetrazole derivatives. These derivatives have shown promise in treating neuropathic pain and central nervous system disorders. Researchers have explored its potential as an α2δ ligand, which modulates voltage-gated calcium channels. The compound’s unique structure contributes to its efficacy in pain management .
Natural Product Synthesis
The core bicyclic structure of this compound has attracted synthetic chemists. It serves as a versatile building block for the synthesis of complex natural products. For instance, researchers have used it as a precursor toward illicium sesquiterpenes, which play essential roles in plant defense mechanisms and exhibit interesting biological activities .
Desymmetrization Strategies
The chiral nature of “(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one” allows for desymmetrization reactions. By selectively breaking symmetry, chemists can access enantiomerically pure compounds. One notable example involves the preparation of 1,3-dioxolane derivatives, which serve as valuable tools for assessing enantiomeric purity .
Isonucleoside Synthesis
Researchers have employed this compound’s 2,6-dioxobicyclo[3.2.0]heptane skeleton in the construction of isonucleosides. Regioselective cleavage of the oxirane ring followed by appropriate functionalization leads to novel isoadenosine derivatives. These compounds have potential applications in nucleic acid chemistry and drug development .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8-3-5-2-6(9)4-7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRUKFBMHBVMQ-CJORJKIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C1CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@H]2[C@@H]1CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)


![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)


![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)

![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)
![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)
